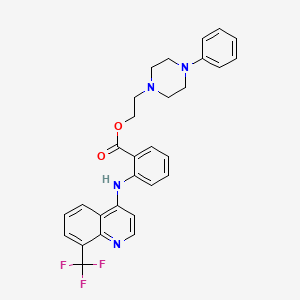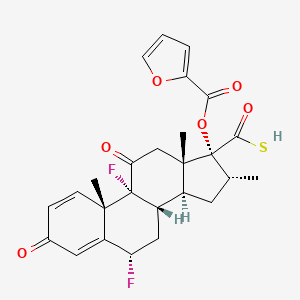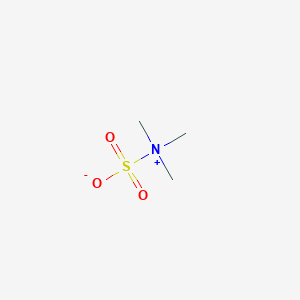![molecular formula C37H55N9O11 B13421896 Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate is a complex organic compound that belongs to the family of piperazine derivatives. This compound is known for its potential applications in pharmaceutical research, particularly in the development of anxiolytic and antidepressant medications. Its unique structure, which includes multiple piperazine and pyrimidine rings, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This is typically achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the pyrimidine ring: This step involves the reaction of the piperazine derivative with a pyrimidine precursor, often under acidic or basic conditions to facilitate ring closure.
Coupling reactions: The final steps involve coupling the piperazine-pyrimidine intermediates with other functional groups, such as oxalic acid and cyclopentyl derivatives, using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Green chemistry approaches: To reduce the use of hazardous solvents and reagents.
Purification techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halogens or alkyl groups.
科学研究应用
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate has several scientific research applications, including:
Pharmaceutical research: As a potential lead compound for the development of new anxiolytic and antidepressant drugs.
Biological studies: To investigate the compound’s effects on neurotransmitter systems and receptor binding.
Medicinal chemistry: For the design and synthesis of novel derivatives with improved pharmacological properties.
Industrial applications: As a reference standard in quality control and analytical testing of pharmaceutical products.
作用机制
The mechanism of action of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects. Additionally, it may inhibit the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
相似化合物的比较
Similar Compounds
Buspirone: A well-known anxiolytic drug with a similar piperazine structure.
Tandospirone: Another anxiolytic agent with structural similarities.
Gepirone: A compound with anxiolytic and antidepressant properties.
Uniqueness
Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate is unique due to its specific combination of piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds. Its potential for dual modulation of serotonin and dopamine receptors also sets it apart from other anxiolytic and antidepressant agents.
属性
分子式 |
C37H55N9O11 |
|---|---|
分子量 |
801.9 g/mol |
IUPAC 名称 |
oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C33H51N9O3.2C2H2O4/c43-29(34-11-3-4-16-39-18-22-41(23-19-39)31-35-12-7-13-36-31)27-33(9-1-2-10-33)28-30(44)45-26-6-5-17-40-20-24-42(25-21-40)32-37-14-8-15-38-32;2*3-1(4)2(5)6/h7-8,12-15H,1-6,9-11,16-28H2,(H,34,43);2*(H,3,4)(H,5,6) |
InChI 键 |
HHKYFSFMNDSQEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)


![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)

![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)



![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

